Bienvenue dans la boutique en ligne BenchChem!

4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Lipophilicity Physicochemical Property Positional Isomer

4-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 4875-47-2; molecular formula C₁₃H₁₅N₃O; MW 229.28 g/mol) is a synthetic heterocyclic small molecule belonging to the tetrahydroimidazo[4,5-c]pyridine class. The compound bears a 2-methoxyphenyl substituent at the 4-position of the partially saturated imidazo[4,5-c]pyridine core and is produced as a racemic mixture.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 4875-47-2
Cat. No. B3141850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
CAS4875-47-2
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2C3=C(CCN2)NC=N3
InChIInChI=1S/C13H15N3O/c1-17-11-5-3-2-4-9(11)12-13-10(6-7-14-12)15-8-16-13/h2-5,8,12,14H,6-7H2,1H3,(H,15,16)
InChIKeyVBFUSFZSLHHUBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 4875-47-2): Compound Class and Baseline Identity for Procurement Evaluation


4-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 4875-47-2; molecular formula C₁₃H₁₅N₃O; MW 229.28 g/mol) is a synthetic heterocyclic small molecule belonging to the tetrahydroimidazo[4,5-c]pyridine class . The compound bears a 2-methoxyphenyl substituent at the 4-position of the partially saturated imidazo[4,5-c]pyridine core and is produced as a racemic mixture . It is catalogued in multiple commercial screening libraries including ChemDiv (ID Y040-6834), InterBioScreen (STOCK1N-70069), and ChemBridge, and carries the National Cancer Institute (NCI) Developmental Therapeutics Program identifier NSC-403189, confirming its prior inclusion in the NCI diversity set for anticancer screening [1][2].

Why Generic Substitution of 4-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine with Positional Isomers Risks Experimental Divergence


The three positional isomers—4-(2-methoxyphenyl), 4-(3-methoxyphenyl) (CAS 4875-48-3), and 4-(4-methoxyphenyl) (CAS 4875-49-4)—share identical molecular formula (C₁₃H₁₅N₃O) and molecular weight (229.28) but exhibit measurably distinct physicochemical properties that preclude interchangeable use in biological assays or synthetic workflows. Critically, the ortho-methoxy substitution (target compound) produces an intramolecular hydrogen-bonding environment and steric constraint distinct from the meta and para congeners, which manifests in a calculated LogP of 1.15 (ChemDiv) versus 3.20 for the para isomer [1]. Additionally, the meta isomer is a crystalline solid with a reported melting point of 158–159 °C, whereas the target ortho isomer lacks a defined melting point in available data, consistent with a lower-melting or amorphous physical form that impacts formulation and handling . These property differences directly influence solubility, permeability, protein binding, and assay readouts; substitution without verification therefore introduces uncontrolled variables into structure–activity relationship (SAR) studies, high-throughput screening campaigns, and medicinal chemistry optimization programs.

Quantitative Differentiation Evidence for 4-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 4875-47-2) Versus Closest Analogs


LogP Differentiation: Ortho (2-OCH₃) vs. Para (4-OCH₃) Positional Isomers

The target 2-methoxyphenyl isomer (CAS 4875-47-2) exhibits a calculated partition coefficient (LogP) of 1.15, as reported by ChemDiv, compared with LogP 3.20 for the 4-methoxyphenyl isomer (CAS 4875-49-4) [1]. This approximately 2-log-unit difference represents a roughly 100-fold difference in lipophilicity, placing the ortho isomer within the more favorable Lipinski Rule of 5 space (LogP ≤ 5) by a wider margin than the para isomer. The 2-methoxy orientation permits intramolecular hydrogen bonding between the methoxy oxygen and the adjacent tetrahydroimidazopyridine NH, reducing solvent-exposed hydrogen-bonding capacity and lowering apparent lipophilicity—an effect absent in the meta and para congeners .

Lipophilicity Physicochemical Property Positional Isomer Drug-likeness

Physical Form Differentiation: Crystalline Meta Isomer vs. Non-Crystalline Ortho Target

The 3-methoxyphenyl positional isomer (CAS 4875-48-3) is reported as a crystalline solid with a melting point of 158–159 °C . In contrast, the target 2-methoxyphenyl compound (CAS 4875-47-2) does not have a reported melting point across multiple vendor databases (ChemSrc, CymitQuimica, ChemDiv), and is described as an orange solid (AKSci) or simply stored at ambient/room temperature conditions (ChemScene) . The absence of a sharp melting point and the compound's availability as a racemic mixture suggest a lower crystal lattice energy, potentially an amorphous or low-melting solid, which has direct consequences for solid-state stability, solubility, and formulation behavior.

Solid-state property Formulation Handling Crystallinity

NCI/DTP Screening Provenance: Target Compound Bears Documented Anticancer Screening History

The target compound is assigned NSC-403189 by the National Cancer Institute Developmental Therapeutics Program (NCI/DTP), confirming its inclusion in the NCI diversity set and screening through the NCI-60 human tumor cell line panel [1]. Among the three methoxyphenyl positional isomers, only the 2-methoxy (NSC-403189) and 4-methoxy (NSC-83347) variants carry NSC numbers, while the 3-methoxy isomer (CAS 4875-48-3) does not appear in the NCI repository [1][2]. This documented screening history provides a verifiable baseline of biological evaluation that is absent for the 3-methoxy congener, and establishes the target compound as the isomer with the most extensive publicly funded pharmacological profiling.

NCI-60 Anticancer screening NSC number Compound provenance

Commercial Availability and Purity Grade Comparison Across Positional Isomers

A survey of commercial vendors reveals differential availability and purity profiles across the three positional isomers. The target 2-methoxy compound is stocked by at least six independent vendors (ChemDiv, AKSci, ChemScene, MolCore, Leyan, CymitQuimica) with purity specifications ranging from 95% to ≥98% . The 3-methoxy isomer (CAS 4875-48-3) is available from a comparable number of sources (ChemMenu, Combi-Blocks, VWR, MolCore) at 97%+ purity . The 4-methoxy isomer (CAS 4875-49-4) is listed by VWR, Leyan, ChemMenu, and Life Chemicals at 95–97% . The target compound (ChemDiv Y040-6834) is explicitly offered as a screening-grade compound with specified LogP (1.15), LogD (0.30), and TPSA (42.98 Ų) , while equivalent calculated property sheets are not uniformly provided for the meta and para isomers by their respective vendors.

Vendor sourcing Purity grade Supply chain Procurement

Tetrahydroimidazo[4,5-c]pyridine Scaffold Class-Level Validation: VEGFR-2 Kinase and TNFα Modulation

The tetrahydro-3H-imidazo[4,5-c]pyridine scaffold has been independently validated as a privileged chemotype for VEGFR-2 kinase inhibition through a published 3D-QSAR study (CoMFA model: q² = 0.635, r² = 0.930) [1] and as a TNFα modulator scaffold through European patent EP 3080119 A1 (WO2015086521A1), which claims a series of substituted 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as potent modulators of human TNFα activity [2]. While the specific target compound CAS 4875-47-2 has not been individually characterized in either study, the scaffold-class SAR indicates that the 4-position substituent is a critical determinant of potency and selectivity. The 2-methoxyphenyl group at this position introduces a distinct hydrogen-bonding geometry (ortho-effect) and steric profile compared with the 3- and 4-substituted analogs, which the 3D-QSAR steric and electrostatic contour maps predict will differentially modulate target binding [1].

VEGFR-2 Kinase inhibitor TNFα 3D-QSAR Scaffold validation

Optimal Research and Procurement Application Scenarios for 4-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 4875-47-2)


Oncology Screening Library Expansion with NCI-Validated Chemotype

Given its NCI/DTP provenance (NSC-403189) and documented inclusion in the NCI-60 screening panel, this compound is suitable for academic and industrial oncology-focused high-throughput screening (HTS) libraries seeking to expand imidazopyridine chemical space. The existing NCI screening history provides a baseline for interpreting new assay results, and the compound's ortho-methoxy substitution pattern represents a distinct SAR point relative to the more commonly explored para-substituted analogs [1].

Kinase Inhibitor SAR Studies Targeting VEGFR-2

The tetrahydroimidazo[4,5-c]pyridine scaffold is a recognized VEGFR-2 kinase inhibitor chemotype validated by published 3D-QSAR models (CoMFA q² = 0.635, r² = 0.930). This compound provides the 2-methoxyphenyl substitution variant within a SAR matrix that should include the 3-methoxy and 4-methoxy congeners, as well as the unsubstituted core (CAS 6882-74-2), to systematically map the contribution of methoxy position to kinase inhibitory potency [2]. The lower LogP (1.15) of the ortho isomer relative to the para isomer (LogP 3.20) may confer superior aqueous solubility and reduced non-specific protein binding in enzymatic assays.

Physicochemical Property Benchmarking for Computational ADME Model Training

The availability of experimentally derived or consistently calculated physicochemical parameters—LogP 1.15, LogD 0.30, TPSA 42.98 Ų (ChemDiv)—makes this compound a useful data point for training or validating in silico ADME prediction models, particularly for heterocyclic compound libraries. The combination of a racemic chiral center, multiple hydrogen bond donors/acceptors, and moderate lipophilicity provides a valuable test case for models predicting oral bioavailability and CNS penetration .

TNFα Modulator Lead Identification Programs

The tetrahydroimidazo[4,5-c]pyridine scaffold is claimed as a potent modulator of human TNFα activity in EP 3080119 A1, covering autoimmune, inflammatory, neurological, and oncological indications. This compound may serve as a screening hit or scaffold-hopping starting point for TNFα-targeted drug discovery programs, with the 2-methoxyphenyl substitution providing a distinct vector for exploring the SAR around the 4-position of the core [3].

Quote Request

Request a Quote for 4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.